![molecular formula C14H12N2O4 B1262149 (1S,2S,3R,7S,8R,9S,10S,14R)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B1262149.png)
(1S,2S,3R,7S,8R,9S,10S,14R)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mitindomide is a bisdioxopiperazines analog with antineoplastic activity. Mitinomide inhibits topoisomerase II and slowly promotes DNA-interstrand cross-linking, thereby inhibiting DNA repair, RNA and protein synthesis. This agent acts without increasing topoisomerase II-DNA covalent cleavable complex formation, as do most topoisomerase inhibitors. (NCI04)
Scientific Research Applications
Novel Sesquiterpene Skeletons
A study by Armenta-Salinas et al. (2019) explored the molecular rearrangements of a tricyclic sesquiterpene, leading to the generation of compounds with new hydrocarbon skeletons. These compounds, which include diazepentacyclo derivatives, were analyzed using NMR and X-ray diffraction, revealing their complex structures and absolute configurations (Armenta-Salinas et al., 2019).
Synthesis and Anticancer Activity
The work of Atamanyuk et al. (2008) focused on synthesizing a series of diazepentacyclo derivatives and assessing their anticancer activity. They discovered that some of these compounds exhibited significant anticancer properties, particularly against leukemia, demonstrating the potential therapeutic applications of these complex molecules (Atamanyuk et al., 2008).
Chiral Macrocyclic Ligands
Research by Bigler et al. (2014) involved the synthesis of N2P2 macrocyclic ligands, a category that includes diazepentacyclo derivatives. These ligands were used in combination with iron(II), showcasing their utility in organometallic chemistry and potential applications in catalysis and material science (Bigler et al., 2014).
Methylation of Phenols and Indoles
Shieh et al. (2001) explored the use of diazabicyclo derivatives as catalysts in the methylation of phenols, indoles, and benzimidazoles. Their study highlights the role of these compounds in enhancing chemical reactions, particularly under microwave irradiation, which could be valuable in synthetic organic chemistry (Shieh et al., 2001).
Cyclisation of Diazomethyl Ketones
Maity and Mukherjee (1984) investigated the intramolecular cyclisation of diazomethyl ketones to synthesize tetracyclic systems. This study provides insights into the synthetic pathways to create complex molecular structures, including those related to diazepentacyclo derivatives (Maity & Mukherjee, 1984).
properties
Molecular Formula |
C14H12N2O4 |
|---|---|
Molecular Weight |
272.26 g/mol |
IUPAC Name |
(1S,2S,3R,7S,8R,9S,10S,14R)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone |
InChI |
InChI=1S/C14H12N2O4/c17-11-7-3-1-2-4(8(7)12(18)15-11)6-5(3)9-10(6)14(20)16-13(9)19/h1-10H,(H,15,17,18)(H,16,19,20)/t3-,4-,5-,6+,7+,8-,9+,10-/m0/s1 |
InChI Key |
DRCJGCOYHLTVNR-JCQCAICRSA-N |
Isomeric SMILES |
C1=C[C@H]2[C@H]3[C@@H]([C@H]1[C@H]4[C@@H]2C(=O)NC4=O)[C@H]5[C@@H]3C(=O)NC5=O |
SMILES |
C1=CC2C3C(C1C4C2C(=O)NC4=O)C5C3C(=O)NC5=O |
Canonical SMILES |
C1=CC2C3C(C1C4C2C(=O)NC4=O)C5C3C(=O)NC5=O |
shelf_life |
Solution: A solution was prepared by dissolving 100 mg of drug in 3.0 mL of 0.25 N NaOH. This solution was diluted to 5.0 mL with water to give a final concentration of 20 mg/mL. At room temperature this solution shows 10% decomposition in 40 minutes and 50% decomposition in 5 hours (HPLC). |
solubility |
p- dioxane slightly soluble (mg/mL) Aqueous NaOH (2 moles NaOH per mole of compound) > 20 (mg/mL) |
synonyms |
3a,3b,4,4a,7a,8a,8b-octahydro-4,8-ethenopyrrolo(3',4':3,4)cyclobut(1,2-f)isoindole-1,3,5,7(2H,6H)-tetrone mitindomide NSC 284356 NSC-284356 tricyclo(4.2.2.0(2,5))dec-9-ene-3,4,7,8-tetracarboxylic acid diimide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




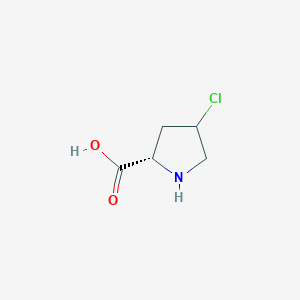
![2-[3-(1,3-Dicarboxypropyl)ureido]pentanedioic acid](/img/structure/B1262071.png)

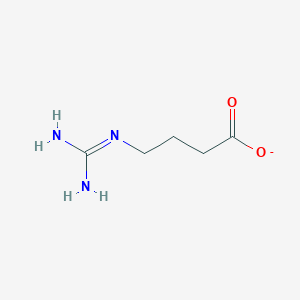

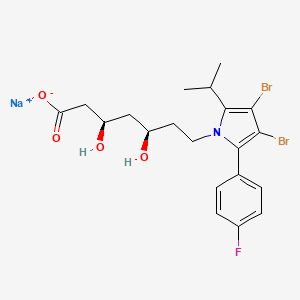
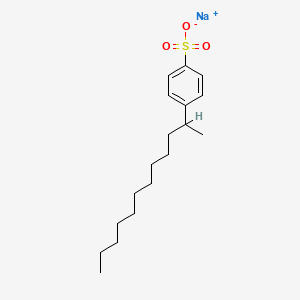
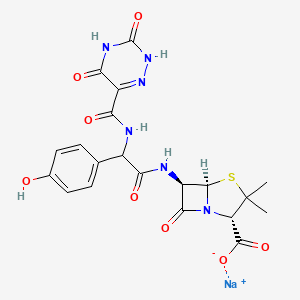
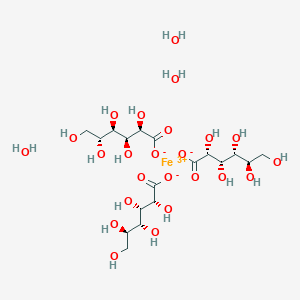
![(3S,4S)-3-[4-(hydroxymethyl)phenyl]-2-[(2-methoxyphenyl)methyl]-1'-(2,2,2-trifluoroethyl)spiro[3H-isoquinoline-4,3'-4H-quinoline]-1,2'-dione](/img/structure/B1262084.png)
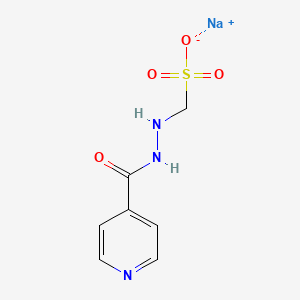
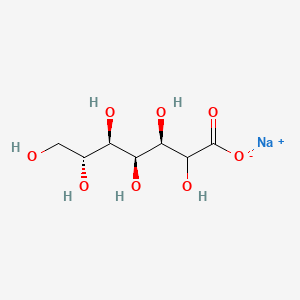
![N-[2-[[(2R,3R,4R,5S,6S)-2-(1,2-dihydroxyethyl)-4,5-dihydroxy-6-(7H-purin-6-ylamino)oxan-3-yl]amino]-2-oxoethyl]-14-methylpentadecanamide](/img/structure/B1262089.png)